2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide
CAS No.: 2322-50-1
Cat. No.: VC2941300
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2322-50-1 |
|---|---|
| Molecular Formula | C12H16BrNO |
| Molecular Weight | 270.17 g/mol |
| IUPAC Name | 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C12H16BrNO/c1-8-5-6-10(7-9(8)2)14-11(15)12(3,4)13/h5-7H,1-4H3,(H,14,15) |
| Standard InChI Key | QJHQUVZOOCNIDR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(C)(C)Br)C |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C(C)(C)Br)C |
Introduction
2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide is a chemical compound with the molecular formula C12H16BrNO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is specifically characterized by the presence of a bromine atom and a 3,4-dimethylphenyl group attached to the amide structure.
Molecular Formula and Weight
-
Molecular Formula: C12H16BrNO
-
Molecular Weight: 270.17 g/mol
Synthesis and Preparation
The synthesis of 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. This reaction is a common method for forming amide bonds.
Biological Activity
While specific biological activity data for 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide is limited, compounds with similar structures have shown potential in various biological applications, including antimicrobial and anticancer activities. The presence of a bromine atom and a substituted phenyl group can contribute to its potential biological effects.
Chemical Applications
Amides like 2-bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide are used in organic synthesis as intermediates for more complex molecules. They can also serve as building blocks for pharmaceuticals and agrochemicals due to their versatility in chemical reactions.
Hazard Classification
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Precautionary Measures
-
Personal Protective Equipment (PPE): Gloves, goggles, and a mask should be worn when handling.
-
Storage: Store in a cool, dry place away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume